molecular formula C7H3BrF3N3 B6202832 2-azido-1-bromo-4-(trifluoromethyl)benzene CAS No. 1698237-57-8

2-azido-1-bromo-4-(trifluoromethyl)benzene

Cat. No.: B6202832
CAS No.: 1698237-57-8
M. Wt: 266
InChI Key:
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Description

2-azido-1-bromo-4-(trifluoromethyl)benzene is a highly specialized and unique compound with the molecular formula C7H3BrF3N3 and a molecular weight of 266.02 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-bromo-4-(trifluoromethyl)benzene typically involves the azidation of 1-bromo-4-(trifluoromethyl)benzene. One common method includes the reaction of 1-bromo-4-(trifluoromethyl)benzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and the use of alternative solvents to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-azido-1-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Specific oxidizing agents and conditions are less commonly reported.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 2-amino-1-bromo-4-(trifluoromethyl)benzene.

    Oxidation: Specific products depend on the oxidizing conditions used.

Scientific Research Applications

2-azido-1-bromo-4-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-azido-1-bromo-4-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it a valuable tool in bioconjugation and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-(trifluoromethyl)benzene: Lacks the azido group, making it less reactive in click chemistry applications.

    4-bromo-α,α,α-trifluorotoluene: Similar structure but different functional groups, leading to different reactivity and applications.

    1-azido-4-(trifluoromethyl)benzene:

Uniqueness

2-azido-1-bromo-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group allows for click chemistry applications, while the bromo group can participate in various substitution reactions, making this compound highly versatile in synthetic chemistry and materials science.

Properties

CAS No.

1698237-57-8

Molecular Formula

C7H3BrF3N3

Molecular Weight

266

Purity

95

Origin of Product

United States

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